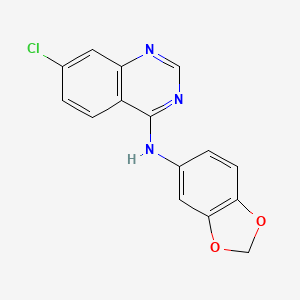

N-(1,3-benzodioxol-5-yl)-7-chloro-4-quinazolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

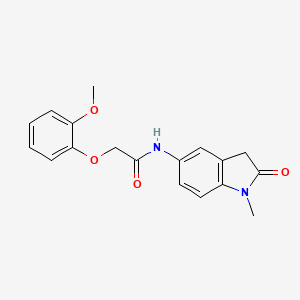

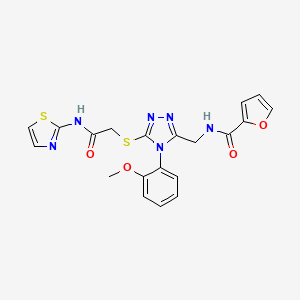

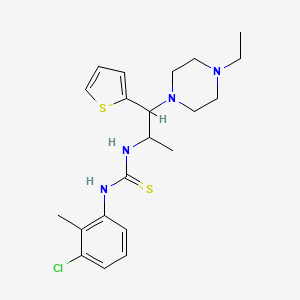

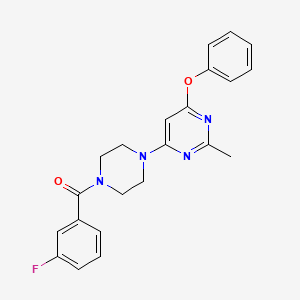

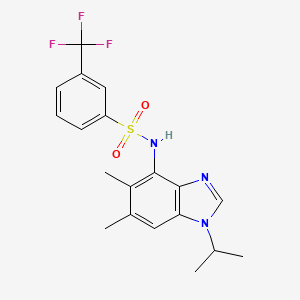

N-(1,3-benzodioxol-5-yl)-7-chloro-4-quinazolinamine is a complex organic compound. It contains a benzodioxol group, which is a common moiety in various pharmaceutical agents . The quinazolinamine part is a heterocyclic compound that is also found in various drugs .

Synthesis Analysis

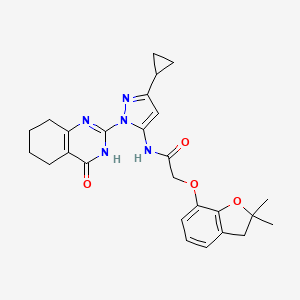

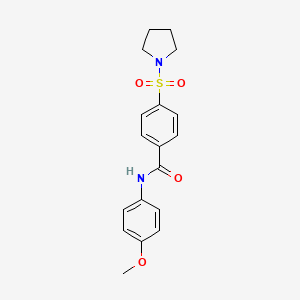

The synthesis of compounds structurally similar to this compound often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis

This compound and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical and Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.Scientific Research Applications

Antitumor Activities

Research on quinazoline derivatives has demonstrated significant antitumor properties. For example, specific quinazoline compounds were identified for their cytotoxic and antiproliferative activity against human tumor cell lines, indicating their potential as anticancer agents. These compounds inhibit tumor growth by targeting various cellular mechanisms, suggesting the versatility of quinazoline derivatives in cancer therapy research. The synthesis and evaluation of these derivatives for anticancer activity highlight the ongoing exploration of quinazoline compounds as promising candidates for novel anticancer drugs (Ovádeková et al., 2005), (Noolvi et al., 2011).

Antiangiogenic Properties

Certain quinazoline derivatives have been explored for their antiangiogenic properties, specifically targeting the VEGFR-2 kinase domain. These compounds serve as potent inhibitors, disrupting the vascular endothelial growth factor pathway, which plays a crucial role in tumor angiogenesis. By inhibiting VEGFR-2, these derivatives can potentially contribute to controlling tumor growth and metastasis, making them valuable in the development of antiangiogenic cancer therapies (Wissner et al., 2005).

Antimicrobial and Antiviral Properties

Quinazoline derivatives are not only limited to anticancer applications but also show promising antimicrobial and antiviral activities. These compounds have been synthesized and tested against various pathogens, demonstrating significant inhibitory effects. The broad spectrum of antimicrobial and antiviral activities of quinazoline derivatives underscores their potential as lead compounds for developing new therapeutic agents against infectious diseases (Selvam et al., 2007), (Gali et al., 2014).

Neuroprotection and Oxidative Stress

Quinazoline derivatives have also been investigated for their neuroprotective properties, particularly in the context of cerebral ischemia. Compounds like NBQX, an analog of quinoxalinedione antagonists, have shown potent inhibitory activity against non-NMDA glutamate receptors, offering protection against global ischemia. This highlights the potential of quinazoline derivatives in developing treatments for neurodegenerative diseases and conditions associated with oxidative stress and excitotoxicity (Sheardown et al., 1990).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-7-chloroquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O2/c16-9-1-3-11-12(5-9)17-7-18-15(11)19-10-2-4-13-14(6-10)21-8-20-13/h1-7H,8H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCCRWRTGQHVSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC3=NC=NC4=C3C=CC(=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2824881.png)

![2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid](/img/structure/B2824887.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B2824892.png)

![6-(2,4-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2824893.png)